4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine
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Overview
Description
4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a methoxy group and a thieno[3,2-c]pyridine moiety. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine may be employed in the study of enzyme inhibition or receptor binding assays. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: . Its structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Clopidogrel: A well-known antiplatelet medication that contains a thieno[3,2-c]pyridine moiety.
Indole Derivatives: Another class of heterocyclic compounds with biological activity.
Uniqueness: 4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine stands out due to its specific substitution pattern and the presence of both pyrimidine and thieno[3,2-c]pyridine rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(6-methoxypyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-12-6-11(13-8-14-12)15-4-2-10-9(7-15)3-5-17-10/h3,5-6,8H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJCXJKWJUGIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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